molecular formula C12H21NO2 B1587678 Tropine isobutyrate CAS No. 495-80-7

Tropine isobutyrate

Cat. No. B1587678
CAS RN: 495-80-7
M. Wt: 211.3 g/mol
InChI Key: UAINLAXRDPKCOO-ZACCUICWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropine isobutyrate is a compound derived from the tropane alkaloid family . It is a secondary metabolite of Solanaceae plants and is an anticholinergic agent . The molecular formula of Tropine isobutyrate is C12H21NO2 and it has a molecular weight of 211.30 g/mol .


Synthesis Analysis

Tropane alkaloids are a special class of alkaloids found naturally in a diverse group of flowering plant families . The biosynthesis of tropane alkaloids has been the subject of study for several years now . Over the years, research has been directed at elucidating the biosynthetic pathways leading to the production of pharmacologically active tropane alkaloids .


Molecular Structure Analysis

Tropane alkaloids are defined by their N-methyl-8-azabicyclo[3.2.1]octane core structure . They bear at least one hydroxyl group in position 3 . The molecular data for the genes and enzymes responsible for tropane alkaloid biosynthesis was only available for members within the Solanaceae .


Chemical Reactions Analysis

Tropine-based functionalized acidic ionic liquids (FAILs) were synthesized to realize esterification catalysis for the first time . The new tropine-based FAILs exhibited excellent performance in catalytic synthesis of aspirin with 88.7% yield and 90.8% selectivity .


Physical And Chemical Properties Analysis

Tropine isobutyrate is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Biotechnological Applications of Tropane Alkaloids

    • Application : Tropane Alkaloids have significant ethno-pharmacological applications and are one of the world’s oldest phytomedicines . They are used in various biotechnological interventions .
    • Method : The production of these alkaloids involves in-vitro and allied interventions .
    • Results : The book discusses the commercial aspect of tropane alkaloids and their biogenesis .
  • Chemistry, Pharmacology, Biosynthesis and Production of Tropane Alkaloids

    • Application : Tropane Alkaloids are valuable secondary plant metabolites found in high concentrations in the Solanaceae and Erythroxylaceae families . They are used in pharmaceutical therapy .
    • Method : The production of these alkaloids involves natural biosynthesis in plants and emerging production possibilities using tissue culture and microbial biosynthesis .
    • Results : The review provides a comprehensive overview of TAs, highlighting their structural diversity, use in pharmaceutical therapy from both historical and modern perspectives, natural biosynthesis in planta and emerging production possibilities using tissue culture and microbial biosynthesis .
  • Catalytic Synthesis of Aspirin

    • Application : Tropine-based Functionalized Ionic Liquids (FAILs) are used in the catalytic synthesis of aspirin .
    • Method : The new tropine-based FAILs exhibited excellent performance in catalytic synthesis of aspirin .
    • Results : The yield was 88.7% and the selectivity was 90.8% .
  • Catalysis of Esterification

    • Application : Tropine-based functionalized acidic ionic liquids (FAILs) are used in the catalysis of esterification .
    • Method : The new tropine-based FAILs exhibited excellent performance in catalytic synthesis of aspirin .
    • Results : The yield was 88.7% and the selectivity was 90.8% .
  • Biotechnological Production of Tropane Alkaloids

    • Application : Tropane Alkaloids are produced using different plant cell cultures, especially callus cultures, cell suspension cultures, and hairy root cultures .
    • Method : The production of these alkaloids involves process design in order to achieve increased or altered tropane alkaloid yields .
    • Results : The advantage of these cell cultures is the possibility to control TA biosynthesis via process design .
  • Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification
    • Application : Tropine-based functionalized acidic ionic liquids (FAILs) were synthesized to realize esterification catalysis for the first time .
    • Method : Key influences on the substrate conversion and product yield of the synthesis, such as IL type, ratio of salicylic acid to acetic anhydride, temperature, reaction time and amount of IL, were investigated .
    • Results : The new tropine-based FAILs exhibited excellent performance in catalytic synthesis of aspirin with 88.7% yield and 90.8% selectivity . Multiple recovery and re-usage of N-(3-propanesulfonic acid) tropine is the cation, and p-toluenesulfonic acid is the anion .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAINLAXRDPKCOO-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1C[C@H]2CC[C@@H](C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197813
Record name Tropine isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropine isobutyrate

CAS RN

495-80-7
Record name Tropine isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropine isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropine isobutyrate
Reactant of Route 2
Reactant of Route 2
Tropine isobutyrate
Reactant of Route 3
Reactant of Route 3
Tropine isobutyrate
Reactant of Route 4
Reactant of Route 4
Tropine isobutyrate
Reactant of Route 5
Reactant of Route 5
Tropine isobutyrate
Reactant of Route 6
Reactant of Route 6
Tropine isobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.